molecular formula C10H10ClN5O B3038931 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 93416-81-0

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3038931
CAS No.: 93416-81-0
M. Wt: 251.67 g/mol
InChI Key: ZDNVWYVKSXRJRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves synthetic approaches to access new classes of small molecules based on three heterocyclic scaffolds . The bi-cyclic structure 3,7-dihydropyrimido [4,5-d]pyridazine-4,8-dione is a new heterocycle, described here for the first time .


Molecular Structure Analysis

The molecular structure of this compound is C11H11ClN4O2. The compound has a molecular weight of 266.69. The structure was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of this compound involve the use of in silico methodologies of inverse virtual screening to preliminary analyze the molecules . This allows for the exploration of their potential as hits for chemical biology investigations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H11ClN4O2 and a molecular weight of 266.69. Further details about its melting point, boiling point, density, and other physical properties were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Triazole Derivatives: The chemical synthesis of 5-amino-1,2,3-triazole-4-carboxamides and their derivatives, including methods for obtaining 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes, has been described. This synthesis involves catalytic hydrogenation over palladium in hydrochloric acid and subsequent reactions to form derivatives with potential applications in medicinal chemistry (Albert & Taguchi, 1973).

Bioactive Compounds and Peptidomimetics

  • Antimicrobial Agents: Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens including Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds showed moderate to good antimicrobial activities and selective action, indicating potential use in developing new antimicrobial agents (Pokhodylo et al., 2021).
  • Peptidomimetics and HSP90 Inhibitors: The use of 5-amino-1,2,3-triazole-4-carboxylic acid in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold has been researched. Triazole-containing dipeptides and HSP90 inhibitors were synthesized, demonstrating the compound's utility in medicinal chemistry (Ferrini et al., 2015).

Molecular Docking and Structural Analysis

  • Conformational Analysis and DFT Investigations: Triazole derivatives have been analyzed using spectroscopic methods and quantum theory of atoms in molecules (QTAIM) studies. These investigations are crucial for understanding the structural and electronic properties of triazole compounds, which can aid in the design of more effective drugs (Kumar et al., 2021).

Synthesis of Nucleosides

  • Nucleoside Synthesis: The synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides has been explored. These nucleosides, derived from triazole carboxamides, could have potential applications in pharmacology and medicinal chemistry (Naik et al., 1974).

Future Directions

The future directions of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide research could involve further exploration of its potential as a hit for chemical biology investigations . Additionally, its anticancer activity could be further investigated, as similar compounds have shown remarkable anticancer activity .

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNVWYVKSXRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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